2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole
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Overview
Description
The compound “2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a trifluoromethylbenzyl group, and an oxadiazole ring. These groups are likely to confer specific chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic compound containing oxygen and nitrogen, could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the trifluoromethyl group is known for its high electronegativity and could influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Corrosion Inhibition
The compound has shown potential as a corrosion inhibitor. Studies have indicated its effectiveness in preventing corrosion of mild steel in sulfuric acid media, highlighting its high efficiency and suggesting its mechanism of action involves the adsorption of oxadiazole molecules on the metal surface. The thermodynamic properties associated with this inhibitory behavior have been thoroughly investigated, providing valuable insights into its application in corrosion protection (Bouklah et al., 2006).
Antibacterial Activity
Research into the antibacterial properties of oxadiazole derivatives has unveiled their potential in combating bacterial infections. Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been synthesized and tested for antibacterial activity, revealing promising results against various bacterial strains. This underlines the compound's significance in the development of new antimicrobial agents (Aghekyan et al., 2020).
Antimicrobial and Antitubercular Agents
Docking simulations and primary assessments of newly synthesized oxadiazole derivatives have demonstrated potential antimicrobial and antitubercular activities. Molecular docking studies suggest these compounds could serve as effective inhibitors against Mycobacterium tuberculosis, offering a new avenue for antitubercular drug development (Shingare et al., 2022).
Liquid Crystal Research
Oxadiazole derivatives have also been explored in the context of liquid crystal research. Certain derivatives exhibit liquid-crystalline properties, which could be utilized in the development of new materials for display technologies. The relationship between the compound's structure and its liquid-crystalline behavior has been a subject of investigation, aiming to harness these properties for advanced applications (Cioancă et al., 2011).
Analytical Applications
The compound has found applications in analytical chemistry as well. It has been used as a stationary phase in gas chromatography, demonstrating its utility in the separation and analysis of various compounds. This highlights its versatility and potential in improving analytical methodologies (Benalia et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c1-23-14-8-4-12(5-9-14)15-21-22-16(24-15)25-10-11-2-6-13(7-3-11)17(18,19)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAHMURRZFZSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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